Clorazepic Acid Dipotasium Salt, commonly known as Clorazepate Dipotassium, is a water-soluble benzodiazepine derivative primarily used for its anxiolytic, anticonvulsant, and muscle relaxant properties. It is recognized for its effectiveness in treating anxiety disorders, managing partial seizures, and alleviating symptoms of acute alcohol withdrawal. The compound is marketed under various trade names, including Tranxene, and is classified as a central nervous system depressant.
The synthesis of Clorazepate Dipotassium begins with 2-amino-5-chlorobenzonitrile. This compound undergoes a reaction with phenylmagnesium bromide to form 2-amino-5-chlorobenzophenone imine. Following this step, the imine reacts with aminomalonic ester, leading to the formation of a heterocyclic compound, specifically 7-chloro-1,3-dihydro-3-carbethoxy-5-phenyl-2H-benzodiazepin-2-one. The final step involves hydrolysis using an alcoholic solution of potassium hydroxide, resulting in Clorazepate Dipotassium .
The molecular structure of Clorazepate Dipotassium can be represented by the following linear formula:
Key structural data includes:
Clorazepate Dipotassium primarily acts through its active metabolite, N-desmethyldiazepam (Nordiazepam), which is formed after administration. Upon entering systemic circulation, this metabolite enhances the binding of gamma-aminobutyric acid (GABA) to GABA type A receptors, promoting channel opening and increasing chloride ion influx into neurons. This action results in neuronal hyperpolarization and enhanced inhibitory neurotransmission .
Clorazepate Dipotassium is primarily used in clinical settings for:
Clorazepate dipotassium salt functions as a benzodiazepine prodrug whose active metabolite, nordiazepam, binds selectively to the α-γ subunit interface of GABA-A receptors. This binding induces a conformational shift in the receptor complex, enhancing the affinity of GABA for its binding site by 20–30% [2] [8]. The resultant increase in chloride ion influx hyperpolarizes neurons, reducing neuronal excitability. Electrophysiological studies confirm a 300–400% acceleration in chloride channel opening frequency without altering mean open time [1] [6].
Table 1: GABA-A Receptor Modulation Parameters
Parameter | Clorazepate-Derived Nordiazepam | Native GABA |
---|---|---|
GABA binding affinity (Kd) | 18 nM | 2 μM |
Chloride influx increase | 250–400% | Baseline |
Channel opening frequency | 3.5x baseline | Baseline |
Nordiazepam (clorazepate’s primary metabolite) exhibits differential binding across GABA-A receptor subtypes:
Table 2: Benzodiazepine Receptor Subtype Affinity
Receptor Subtype | Nordiazepam Ki (nM) | Clonazepam Ki (nM) | Primary Effect |
---|---|---|---|
α₁βγ₂ | 3.8 | 0.8 | Sedation |
α₂βγ₂ | 5.2 | 1.5 | Anxiolysis |
α₃βγ₂ | 6.7 | 2.9 | Anxiety modulation |
Clorazepate dipotassium undergoes rapid non-enzymatic decarboxylation in gastric acid (t½ = 5–15 min), forming nordiazepam as the primary active metabolite. Hepatic metabolism involves CYP3A4/2C19-mediated hydroxylation to oxazepam (tmax = 0.5–2 hr). Pharmacokinetic parameters:
Table 3: Metabolic Pathway Kinetics
Metabolite | Formation Route | tmax (hr) | t½ (hr) | Active |
---|---|---|---|---|
Nordiazepam | Gastric decarboxylation | 0.5–1.5 | 40–160 | Yes |
Oxazepam | CYP3A4 hydroxylation | 2–4 | 8–12 | Yes |
Glucuronides | UGT2B15 conjugation | 6–8 | Inactive | No |
The anxiolytic effects originate from nordiazepam’s potentiation of GABAergic transmission in the amygdala-ventromedial prefrontal cortex circuit, reducing fear-conditioned responses by 60–75% in rodent models [3] [8]. Anticonvulsant actions involve distinct pathways:
Table 4: Regional Neurochemical Effects
Brain Region | GABA Increase | Effect on Neuronal Firing | Therapeutic Outcome |
---|---|---|---|
Amygdala | 300% | 70% reduction | Anxiolysis |
Ventromedial PFC | 220% | 55% reduction | Fear extinction |
Thalamic reticular nucleus | 180% | Synchronized inhibition | Absence seizure control |
Hippocampal CA1 | 150% | Tonic inhibition | Tonic-clonic seizure suppression |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8